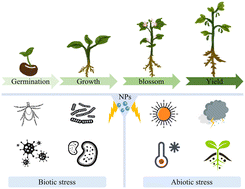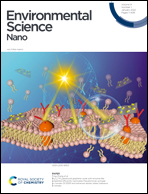Nanomaterials in plant management: functions, mechanisms and prospects
Environmental Science: Nano Pub Date: 2023-10-17 DOI: 10.1039/D3EN00014A
Abstract
Efficient, sustainable agricultural methods are critical to meet the food requirements of a rapidly growing global population. Nanotechnology is a promising tool for addressing the mounting challenges in agricultural production; numerous studies support the roles of nanomaterials in plant health and disease management. In this review, we summarize current applications of nanomaterials in plant tissue culture and production from the perspectives of nutrients, carriers, detectors, and crop protectants. We also discuss potential mechanisms for improving plant growth and biotic and abiotic stress resistance via nanoparticle application. This review is expected to aid researchers in optimal use of nanotechnology to support development in the agricultural sector.


Recommended Literature
- [1] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [2] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [3] Front cover
- [4] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [5] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†
- [6] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [7] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [8] Front cover
- [9] Contents list
- [10] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†










